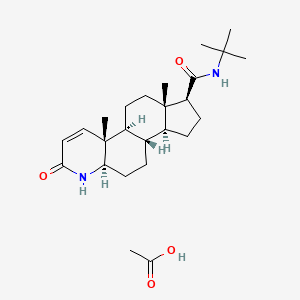

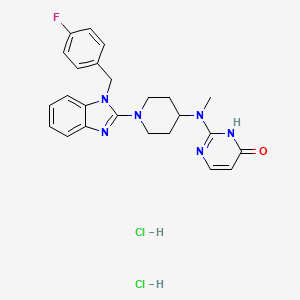

Finasteride (acetate)

Overview

Description

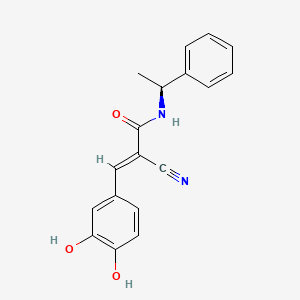

Finasteride is a synthetic 4-azasteroid compound and a specific inhibitor of steroid Type II 5α-reductase . It is used to treat symptoms of benign prostatic hyperplasia (BPH) in men with an enlarged prostate and male pattern hair loss .

Synthesis Analysis

Finasteride can be synthesized from inexpensive luteosterone through six steps of synthetic reaction . The synthesis process has the advantages of inexpensive and easily available raw materials and stable yield .Molecular Structure Analysis

Finasteride’s molecular formula is C23H36N2O2 . The morphological structure of the finasteride is converted into an amorphous or a molecular solution state and lost its original crystallographic structure when finasteride is combined with dispersion carriers .Chemical Reactions Analysis

Finasteride undergoes decomposition under forced degradation conditions . The alkaline degradation kinetics of the drug were evaluated and could be best described as second-order kinetics .Physical And Chemical Properties Analysis

Finasteride is practically insoluble in water and belongs to the Class II drugs of the BCS (poor solubility and high permeability) . Solid dispersions are a successful strategy to improve drug release of poorly water-soluble drugs such as finasteride .Scientific Research Applications

Androgenetic Alopecia

Finasteride is widely used for the treatment of androgenetic alopecia (AGA) in men. It inhibits the conversion of testosterone to dihydrotestosterone, implicated in AGA. Finasteride has shown efficacy in increasing hair growth and preventing further hair loss in clinical trials (Kaufman et al., 1998), (Leyden et al., 1999). It's effective for frontal scalp hair thinning as well as the vertex area.

Hirsutism Treatment

Finasteride has been used in the treatment of hirsutism. It's compared with other antiandrogens for its efficacy in reducing excessive hair growth in women, showing similar effectiveness (Fruzzetti et al., 1999), (Beigi et al., 2004).

Prostate Cancer and Benign Prostatic Hyperplasia (BPH)

Finasteride is used in the treatment of symptomatic benign prostatic hyperplasia. It reduces prostate gland enlargement and has been discussed for its potential use in prostate cancer treatment (Sudduth & Koronkowski, 1993), (Thompson et al., 2003).

Molecular and Cellular Research

On a molecular level, finasteride's impact on androgen receptor expression and nerve density has been studied, providing insights into its mechanism of action and side effects (di Loreto et al., 2014), (Bologna et al., 1995).

Use in Women

Finasteride's efficacy in postmenopausal women with AGA has been a subject of study. Some trials have shown improvement in scalp hair, while others did not find it effective (Trüeb, 2004), (Price et al., 2000).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2.C2H4O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4;1-2(3)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27);1H3,(H,3,4)/t14-,15-,16-,17+,18+,22-,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWQSECJQBIRJR-ZNBOUQNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

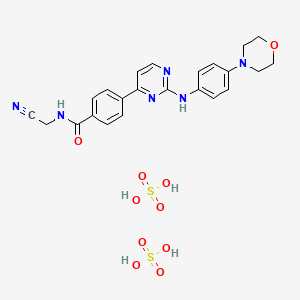

![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/structure/B1139409.png)

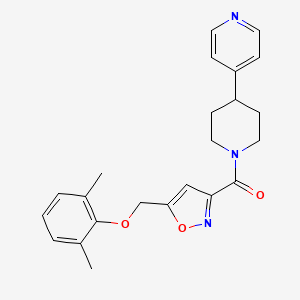

![4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1139422.png)